molecular formula C19H34NO5P B026995 Fingolimod phosphate CAS No. 402616-23-3

Fingolimod phosphate

Katalognummer B026995
CAS-Nummer: 402616-23-3
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: LRFKWQGGENFBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod phosphate is a primary amino compound that is fingolimod in which one of the hydroxy groups has been converted into its dihydrogen phosphate derivative . It is the active metabolite of fingolimod and has a role as an antineoplastic agent, an immunosuppressive agent, and a sphingosine-1-phosphate receptor agonist .


Synthesis Analysis

A practical six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .


Molecular Structure Analysis

Fingolimod phosphate has a molecular formula of C19H34NO5P and a molecular weight of 387.5 g/mol . Its IUPAC name is [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate .


Chemical Reactions Analysis

Fingolimod’s therapeutic activity requires phosphorylation in vivo by sphingosine kinases to form the active moiety fingolimod phosphate . Fingolimod phosphate binds to lymphocytic S1P1 receptors, causing internalization and degradation of the receptors .


Physical And Chemical Properties Analysis

Fingolimod phosphate is a monoalkyl phosphate, a primary amino compound, and a primary alcohol . It is functionally related to a fingolimod .

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis

  • Application : Fingolimod is used as a disease-modifying therapy in the management of multiple sclerosis .
  • Methods : Fingolimod acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .
  • Results : In placebo-controlled trials, fingolimod reduced the relapse rate by approximately 50%, MRI activity by over 70%, and brain volume loss by 34% .

Neuroprotection

  • Application : Fingolimod phosphate is used in the treatment of multiple sclerosis with neuroprotective and antioxidant actions .
  • Methods : This work was performed in a model of oxidative damage on neuronal cell cultures exposed to menadione in the presence or absence of fingolimod phosphate .

Alzheimer’s Disease

  • Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in Alzheimer’s disease .

Parkinson’s Disease

  • Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in Parkinson’s disease .

Epilepsy

  • Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in epilepsy .

Cancer

  • Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in cancer .

Immunomodulatory Diseases

  • Application : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases .

CNS Injuries

  • Application : Fingolimod has shown potential therapeutic effects in Central Nervous System (CNS) injuries .

Antiproliferative Effects in Cancer Research

  • Application : Fingolimod has antiproliferative effects and is an interesting object in cancer research .
  • Methods : Antiproliferative effects on fingolimod at some points occur by inhibiting TRPM7, cPLA2α, SPHK1, and LPA .

Bioavailability Study in RRMS Patients

  • Application : The analytical method described in this work can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .
  • Methods : The method was then applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months .
  • Results : No significant differences were observed between samples collected at 6, 12 and 24 months for both analytes, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Immunomodulatory Diseases

  • Application : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases .

CNS Injuries

  • Application : Fingolimod has shown potential therapeutic effects in Central Nervous System (CNS) injuries .

Antiproliferative Effects in Cancer Research

  • Application : Fingolimod has antiproliferative effects and is an interesting object in cancer research .
  • Methods : Antiproliferative effects on fingolimod at some points occur by inhibiting TRPM7, cPLA2α, SPHK1, and LPA .

Bioavailability Study in RRMS Patients

  • Application : The analytical method described in this work can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .
  • Methods : The method was then applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months .
  • Results : No significant differences were observed between samples collected at 6, 12 and 24 months for both analytes, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Safety And Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .

Zukünftige Richtungen

Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions . It is being studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus .

Eigenschaften

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod phosphate

CAS RN

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound obtained in step b) (0.32 g, 0.4 mmol) is dissolved in ethanovwater (10 ml, 3/2) and, after addition of barium hydroxyde-octahydrate (0,56 mg, 1.8 mmol), is kept at 75° C. for 14 hours. After cooling to RT the slurry is neutralized with solid carbon dioxide and filtered. The residue is dissolved in acetic acid (95%; 5 ml) and then diluted with water to a volume of 50 ml. The resulting precipitate is filtered off and dried over P4O10.
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
barium hydroxyde-octahydrate
Quantity
1.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod phosphate
Reactant of Route 2
Fingolimod phosphate
Reactant of Route 3
Fingolimod phosphate
Reactant of Route 4
Fingolimod phosphate
Reactant of Route 5
Fingolimod phosphate
Reactant of Route 6
Fingolimod phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.